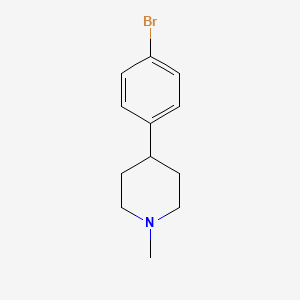

4-(4-Bromophenyl)-1-methylpiperidine

Descripción

4-(4-Bromophenyl)-1-methylpiperidine (CAS 1187928-85-3) is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted with a bromophenyl group at the 4-position and a methyl group at the 1-position. The bromine atom on the aromatic ring enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Propiedades

IUPAC Name |

4-(4-bromophenyl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFDTMOEUDZZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290868 | |

| Record name | 4-(4-Bromophenyl)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-85-3 | |

| Record name | 4-(4-Bromophenyl)-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1-methylpiperidine typically involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(4-Bromophenyl)-1-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-(4-bromophenyl)-1-methylpiperidin-4-one or this compound-4-carboxylic acid.

Reduction: Formation of 4-phenyl-1-methylpiperidine.

Substitution: Formation of 4-(4-substituted phenyl)-1-methylpiperidine derivatives.

Aplicaciones Científicas De Investigación

4-(4-Bromophenyl)-1-methylpiperidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-(4-Bromophenyl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-(4-Bromophenyl)piperidine Hydrochloride

The hydrochloride salt form increases its polarity and solubility in aqueous media compared to the free base 4-(4-Bromophenyl)-1-methylpiperidine. Key differences include:

- Molecular Formula : C₁₁H₁₅BrClN vs. C₁₂H₁₆BrN for the target compound.

- Applications : Hydrochloride salts are often preferred in pharmaceutical formulations due to improved stability and solubility .

4-(4-Fluorophenyl)piperidine and 4-(4-Methylphenyl)piperidine

These analogs replace the bromine atom with fluorine or methyl groups, respectively:

- Electronic Effects : Fluorine’s electronegativity enhances the electron-withdrawing effect compared to bromine, while the methyl group is electron-donating. This impacts reactivity in cross-coupling reactions or interactions with biological targets.

- Biological Activity : Fluorinated analogs are common in CNS drugs due to improved blood-brain barrier penetration, whereas brominated derivatives may exhibit stronger halogen bonding in enzyme inhibition .

1-[3-(4-Bromophenyl)-2-fluoroallyl]-4-(benzyloxy)piperidine (9a)

This compound () introduces a 2-fluoroallyl and benzyloxy group, significantly altering steric and electronic properties:

- Synthetic Utility : The allyl group enables participation in cycloaddition reactions, while the benzyloxy substituent offers a site for deprotection or further functionalization.

- Reactivity : The fluorine atom adjacent to the double bond may increase electrophilicity, contrasting with the inert bromophenyl group in the target compound .

Functional and Bioactivity Comparisons

Antioxidant Activity of Bromophenyl Derivatives

Compounds like 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit radical scavenging activity (79.05% at 12 ppm), comparable to ascorbic acid (82.71%). The bromophenyl group likely stabilizes radical intermediates, enhancing antioxidant efficacy. In contrast, non-brominated analogs (e.g., methoxy-substituted derivatives) show reduced activity (17.55%), underscoring bromine’s role in redox modulation .

Structural and Physicochemical Data Table

Actividad Biológica

4-(4-Bromophenyl)-1-methylpiperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrN

- CAS Number : 1187928-85-3

- Molecular Weight : 255.17 g/mol

The compound features a piperidine ring substituted with a bromophenyl group, which is significant for its biological interactions. The presence of the bromine atom is believed to enhance the compound's reactivity and biological efficacy.

Antibacterial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit notable antibacterial properties. A notable study highlighted the compound's effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

The MIC values suggest that the compound can effectively inhibit bacterial growth at low concentrations, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, piperidine derivatives have also been tested for antifungal activity. Preliminary results indicate moderate effectiveness against common fungal pathogens, although specific data for this compound is still limited.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with bacterial cell wall synthesis pathways or interfere with critical enzymatic functions within microbial cells .

Case Studies and Research Findings

- Study on Tuberculosis Treatment : A thesis from the University of Mary Washington explored derivatives of piperidine in inhibiting the enzyme KasA, crucial for Mycobacterium tuberculosis cell wall synthesis. Although this compound was not directly tested, related compounds showed promising inhibitory effects, suggesting potential applications in tuberculosis treatment .

- In Vitro Testing : In vitro assays demonstrated that certain piperidine derivatives could inhibit the growth of Mycobacterium bovis at concentrations as low as 5 µM, indicating that similar structures could yield effective antimicrobial agents .

- Comparative Studies : Other studies have compared various piperidine derivatives' antibacterial activities, revealing that substitutions on the piperidine ring significantly influence their efficacy. The introduction of electron-withdrawing or electron-donating groups has been shown to enhance activity against specific bacterial strains .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromophenyl)-1-methylpiperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 4-(4-bromophenyl)piperidine derivatives can be synthesized by reacting brominated aromatic precursors with methylpiperidine intermediates under controlled pH and temperature. Hydrogenation of tetrahydropyridine intermediates (e.g., using Pd/C catalysts) followed by functional group modification (e.g., methylation) is a common step . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. ethanol), catalyst loading (e.g., 5–10% Pd/C), and reaction time (6–24 hours) significantly impact yield (50–85%) and purity (>90%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is recommended .

Q. How can researchers characterize the crystal structure of this compound using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions (e.g., in methanol or acetonitrile). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, leveraging direct methods for phase determination . ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement . Key parameters include:

- Unit cell dimensions : Example: (similar to piperidine derivatives in ).

- R-factor : Aim for for high-resolution data.

Q. What safety protocols are critical when handling this compound during laboratory synthesis?

- Methodological Answer :

- Eye/Skin Exposure : Immediate flushing with water (15 minutes for eyes; soap and water for skin). Contaminated clothing must be removed and washed .

- Ingestion : Administer water (if conscious) and seek medical attention.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors. Toxicity data are limited, so assume acute hazards based on structural analogs (e.g., respiratory irritants) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when analyzing this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism, polymorphism, or residual solvents. For NMR:

- Compare experimental -/-NMR with computational predictions (e.g., DFT calculations using Gaussian).

- Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.

For IR, cross-validate with X-ray structures to confirm functional group conformations (e.g., C-Br stretch at 550–600 cm) .

Q. What strategies optimize the enantiomeric purity of this compound derivatives in asymmetric synthesis?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., (–)-dibenzoyltartaric acid) .

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in hydrogenation or alkylation reactions.

- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to achieve >99% enantiomeric excess (ee) .

Q. What in silico methods predict the pharmacological targets of this compound, and how do they correlate with experimental binding assays?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to dopamine (D) or serotonin (5-HT) receptors. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .

- Experimental Validation : Radioligand assays (e.g., -spiperone for D receptor affinity) or functional cAMP assays. For example, piperidine derivatives show IC values in the nanomolar range for D receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.